2-Methoxybenzylamine
Overview
Description
2-Methoxybenzylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of benzylamine, where a methoxy group is attached to the benzene ring. This compound is known for its versatility in organic synthesis and its role as a building block in the preparation of various organic compounds .
Mechanism of Action
Target of Action
It’s known that benzylamine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
As a derivative of benzylamine, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic effects .
Biochemical Pathways
It’s known that benzylamine derivatives can participate in various biochemical reactions .
Pharmacokinetics
As a small molecule, it’s likely to have good bioavailability .
Result of Action
It’s known that 2-methoxybenzylamine was used in the preparation of 6-substituted purines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 2-methoxybenzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-methoxybenzaldehyde with ammonia, followed by reduction with sodium borohydride .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 2-methoxybenzyl cyanide. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it displaces a leaving group from a molecule, forming new carbon-nitrogen bonds.
Oxidation: It can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form primary amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products:
Nucleophilic Substitution: Formation of various amine derivatives and heterocyclic compounds.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Methoxybenzylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but with the methoxy group at the para position.
3-Methoxybenzylamine: Similar structure but with the methoxy group at the meta position.
2-Methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxybenzylamine is unique due to its specific positioning of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties of the compound compared to its isomers .
Properties
IUPAC Name |
(2-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJACNDVRNAFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218629 | |
Record name | 2-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-57-3 | |
Record name | 2-Methoxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JK6T542T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Methoxybenzylamine used in the development of new pharmaceuticals?
A1: this compound acts as a valuable building block in synthesizing various pharmaceutical compounds. For example, it serves as a starting material for creating methoctramine-related polyamines, which act as non-competitive antagonists of muscular nicotinic acetylcholine receptors. [] These antagonists are crucial tools for studying and potentially treating conditions related to neuromuscular transmission.
Q2: Are there any unique chemical reactions this compound participates in?
A2: Yes, research shows this compound can participate in a unique electrochemical cyclization reaction. When combined with electrochemically oxidized 3,5-di-tert-butylcatechol, it forms a benzoxazole derivative. Interestingly, this benzoxazole then forms a proton transfer complex with the original 3,5-di-tert-butylcatechol through non-covalent interactions. [] This highlights the compound's potential in developing supramolecular assemblies and studying non-covalent interactions.
Q3: Has this compound been used in developing novel materials?
A3: Yes, this compound plays a role in synthesizing bibracchial tetraimine Schiff-base macrocycles. [] These macrocycles, capable of coordinating with metal ions like barium and silver, are interesting for developing new materials with potential applications in areas like catalysis, sensing, and gas storage. The ability to fine-tune the cavity size and metal binding properties of these macrocycles makes them promising candidates for various applications.
Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?
A4: Various analytical techniques are employed to characterize this compound and its derivatives. High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) is a powerful tool for identifying and characterizing novel phenethylamine derivatives, including those incorporating this compound. [] This technique allows for the determination of accurate masses, fragmentation patterns, and structural elucidation of these compounds. Additionally, X-ray crystallography is used to determine the three-dimensional structure of compounds containing this compound, providing insights into their molecular geometry and interactions. [, ]
Q5: Can this compound be used in solid-phase synthesis?
A5: Yes, researchers have developed a novel amine resin based on 4-benzyloxy-2-methoxybenzylamine (BOMBA) for solid-phase synthesis. [] This resin allows for the traceless synthesis of 5-aryl-3-arylthiomethyl-1,2,4-triazoles. The BOMBA resin proved superior to traditional Rink Amide resin in this application, demonstrating its potential for developing efficient and versatile solid-phase synthesis strategies.
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